molecular formula C25H19FN4O3S2 B2871173 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide CAS No. 895097-57-1

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2871173
CAS No.: 895097-57-1
M. Wt: 506.57
InChI Key: MBYFNZSCIOEFGO-UHFFFAOYSA-N
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Description

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a synthetic heterocyclic compound characterized by a fused benzo-pyrimido-thiazine core modified with a 4-fluorobenzyl substituent and a thioacetamide side chain. Its structural complexity arises from the sulfone group (5,5-dioxido) and the sulfur-linked acetamide moiety, which may influence its physicochemical properties and biological interactions.

The fluorobenzyl group may enhance lipophilicity and metabolic resistance, while the sulfone group could increase polarity, balancing solubility and membrane permeability .

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S2/c26-18-12-10-17(11-13-18)15-30-21-9-5-4-8-20(21)24-22(35(30,32)33)14-27-25(29-24)34-16-23(31)28-19-6-2-1-3-7-19/h1-14H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYFNZSCIOEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves multiple steps, typically starting with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorobenzyl group and the phenylacetamide moiety is achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has potential applications in scientific research. Its molecular structure includes a fluorobenzyl group, a pyrimido[5,4-c][2,1]benzothiazin core, and a phenylacetamide moiety.

Scientific Research Applications

  • Chemistry This compound can serve as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
  • Biology It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
  • Medicine Research may explore its potential as a therapeutic agent, due to its unique structural features. The compound is a complex heterocyclic molecule with potential biological activities, and its structural components suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
  • Industry It could be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Chemical Reactions

This compound can undergo chemical reactions such as oxidation, reduction, and substitution.

ReactionReagentsMajor Products
OxidationOxidizing agents like hydrogen peroxideOxidized derivatives
ReductionReducing agents like sodium borohydrideProducts with modified oxidation states of functional groups within the molecule
SubstitutionVarious nucleophilesProducts with specific groups replaced by other functional groups

Mechanism of Action

The mechanism by which 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins, potentially leading to modulation of biological pathways.

Comparison to Similar Compounds

Mechanism of Action

The mechanism by which 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compounds with pyrimido-thiazine cores but differing substituents (e.g., chloro- or methylbenzyl groups instead of 4-fluorobenzyl) may exhibit altered electronic properties.

Thioacetamide Derivatives

Analogues with modified thioether linkages (e.g., oxygen or selenium substitutions) could vary in redox activity and hydrogen-bonding capacity. Sulfur’s polarizability and nucleophilicity, critical for interactions with biological targets, may be diminished in oxygen analogues but amplified in selenium-containing derivatives .

Physicochemical Properties

Using QSPR/QSAR methodologies , key descriptors for comparison include:

  • Topological polar surface area (TPSA): Influences solubility and bioavailability. The sulfone and acetamide groups likely elevate TPSA compared to non-polar analogues.
  • LogP: The 4-fluorobenzyl group may increase lipophilicity relative to unsubstituted benzyl derivatives.
  • Hydrogen-bond donors/acceptors: The thioacetamide and sulfone groups contribute to hydrogen-bond networks, impacting crystal packing and solubility .

Table 1: Hypothetical Physicochemical Comparison

Compound TPSA (Ų) LogP Hydrogen-Bond Donors
Target compound ~120 3.2 2
Chlorobenzyl analogue ~115 3.8 2
Selenium-substituted analogue ~125 2.9 2

Biological Activity

The compound 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex heterocyclic molecule with potential biological activities. Its structural components suggest possible applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C27H23FN4O3S2C_{27}H_{23}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 534.62 g/mol. The presence of fluorine and sulfur atoms in its structure may contribute to its biological activity through unique interactions with biological targets.

Biological Activity Overview

Research into the biological activities of compounds similar to 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide has shown promising results in several areas:

  • Anticancer Activity : Compounds featuring similar benzo[c]pyrimido structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, showing IC50 values indicative of significant cytotoxicity .
  • Enzyme Inhibition : Some analogues have been explored as phosphodiesterase (PDE) inhibitors. PDE inhibitors are important in treating neurodegenerative diseases due to their role in increasing cyclic nucleotide levels within cells. For example, a related compound showed an IC50 value of 3.67 ± 0.47 μM against PDE2, indicating potential for neuroprotective effects .
  • Antimicrobial Properties : Heterocyclic compounds often exhibit antimicrobial activity. Pyrimidine derivatives have been noted for their broad-spectrum antimicrobial effects, suggesting that similar structures could be effective against bacterial and fungal pathogens .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound ACytotoxicityMCF-716.19 ± 1.35
Compound BPDE InhibitionHT-223.67 ± 0.47
Compound CAntimicrobialE. coli10.00 ± 0.50

The biological activity of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide may involve multiple mechanisms:

  • Inhibition of Key Enzymes : By acting on enzymes such as phosphodiesterases, this compound may modulate intracellular signaling pathways that are crucial for cell survival and proliferation.
  • Interaction with DNA/RNA : The heterocyclic structure can intercalate or bind to nucleic acids, potentially disrupting replication or transcription processes in rapidly dividing cells.

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